Lipophilicity Tuning: LogP Differential vs. Unsubstituted Parent
The C7-methyl substitution produces a calculated LogP of 1.79, providing a modest reduction in lipophilicity compared with the unsubstituted parent (XLogP3 = 1.90) [1]. This counterintuitive decrease (typically alkylation increases LogP) reflects a conformation-specific effect of the saturated ring and may translate to improved aqueous solubility and reduced non-specific protein binding—factors critical for CNS drug candidates where LogP values between 1 and 3 are optimal [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 1.79 (TPSA = 38.91 Ų) |
| Comparator Or Baseline | 5,6,7,8-Tetrahydroisoquinolin-3-amine: XLogP3 = 1.90 |
| Quantified Difference | Δ LogP = −0.11 (approximately 6% lower lipophilicity vs. parent) |
| Conditions | Computed LogP (LeYan) vs. XLogP3 (PubChem); different algorithms |
Why This Matters
A lower LogP within the optimal CNS range suggests improved developability for neurological targets compared with the parent scaffold.
- [1] PubChem. 5,6,7,8-Tetrahydroisoquinolin-3-amine, CID 13302397. XLogP3-AA = 1.9. View Source
- [2] Wager TT, et al. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach. ACS Chem Neurosci. 2010;1(6):435-449. View Source
